molecular formula C8H10OS B2753723 3-[(Methylsulfanyl)methyl]phenol CAS No. 35377-64-1

3-[(Methylsulfanyl)methyl]phenol

Cat. No.: B2753723
CAS No.: 35377-64-1
M. Wt: 154.23
InChI Key: VBZSRYFAFIYMNL-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]phenol is an organic compound with the molecular formula C8H10OS It is a derivative of phenol, where a methylsulfanyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Methylsulfanyl)methyl]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloromethylphenol, with a methylsulfanyl nucleophile. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methoxy derivatives.

    Substitution: Nitro and halogenated phenols.

Scientific Research Applications

3-[(Methylsulfanyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenol (meta-cresol): Similar structure but lacks the methylsulfanyl group.

    4-Methylsulfanylphenol: The methylsulfanyl group is attached at the para position instead of the meta position.

Uniqueness

3-[(Methylsulfanyl)methyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a methylsulfanyl group at the meta position.

Properties

IUPAC Name

3-(methylsulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZSRYFAFIYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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